Finasteride carboxylic acid, also known as finasteride, is a synthetic 4-azasteroid compound. [, , , , , , , ] It acts as a specific and competitive inhibitor of type II 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). [, , , ] This compound is primarily utilized in scientific research to investigate the role of DHT in various biological processes, particularly in the context of androgen-dependent conditions. [, , , ]
Finasteride Carboxylic Acid, also known as Finasteride-ω-oic Acid, is a metabolite of Finasteride, a synthetic compound originally developed as a treatment for benign prostatic hyperplasia and male pattern baldness. This compound functions primarily as a selective inhibitor of the enzyme steroid 5α-reductase type II, which is responsible for converting testosterone into dihydrotestosterone. The inhibition of this enzyme leads to a reduction in dihydrotestosterone levels, which is beneficial in treating conditions associated with androgen excess.
Finasteride Carboxylic Acid is derived from the metabolism of Finasteride in the human body. The metabolic pathway involves phase I and phase II reactions, where Finasteride undergoes hydroxylation and subsequent glucuronidation to form this carboxylic acid derivative. It has been extensively studied for its pharmacokinetics and therapeutic effects, particularly in relation to androgen-dependent conditions .
Finasteride Carboxylic Acid can be classified under the following categories:
The synthesis of Finasteride Carboxylic Acid involves several steps that can be derived from the synthesis of Finasteride itself. Various methods have been described in patents and scientific literature.
The molecular formula of Finasteride Carboxylic Acid is C₂₃H₃₆N₂O₂. It features a steroidal backbone with specific functional groups including a carboxylic acid moiety.
Finasteride Carboxylic Acid participates in various chemical reactions primarily related to its metabolic pathways:
These reactions are crucial for the detoxification and elimination of Finasteride from the body, impacting its pharmacokinetics significantly.
The mechanism by which Finasteride Carboxylic Acid exerts its effects is primarily through its role as a metabolite of Finasteride:
Studies indicate that the binding affinity of Finasteride and its metabolites can influence their effectiveness in clinical applications.
Finasteride Carboxylic Acid has several scientific uses:
Finasteride carboxylic acid (CAS 116285-37-1) is a major metabolite of the 5α-reductase inhibitor finasteride. Its molecular formula is C23H34N2O4, with a molecular weight of 402.53 g/mol [3] [8]. The compound features seven defined stereocenters within its androstane-derived tetracyclic ring system, which adopts a 4aR,4bS,6aS,7S,9aS,9bS,11aR configuration [7] [9]. The critical structural modification distinguishing it from finasteride is the oxidation of the tert-butyl group to a carboxylic acid moiety (–COOH), replacing the parent compound’s –CONHtert-butyl side chain [3] [6]. This transformation enhances polarity while retaining the core pharmacophore responsible for 5α-reductase binding.
Table 1: Molecular Identity of Finasteride Carboxylic Acid
Property | Value |
---|---|
Systematic IUPAC Name | 2-Methyl-N-[[(5α,17β)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]alanine |
CAS Number | 116285-37-1 |
Molecular Formula | C23H34N2O4 |
Molecular Weight | 402.53 g/mol |
Stereocenters | 7 defined |
Canonical SMILES | CC(C)(NC(=O)[C@H]1CC[C@H]2[C@@H]3CC[C@H]4NC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C)C(=O)O |
InChI Key | OFTBMAPJHKDDJV-MKMSXTRJSA-N |
The carboxylic acid functional group confers pH-dependent solubility: it exhibits low solubility in hydrophobic media but increased solubility in alkaline conditions due to salt formation [8]. While explicit solubility values are not fully reported in the literature, its log P (partition coefficient) is estimated to be lower than finasteride’s (log P ~3.5), indicating reduced lipophilicity [3]. The pKa of the carboxylic acid group is approximately 4.5, facilitating ionization at physiological pH [9]. Stability studies indicate that the compound requires storage at –20°C to prevent degradation, reflecting moderate thermal sensitivity [8]. Crystalline solvate forms (e.g., with methanol or ethanol) have been characterized, demonstrating the influence of solvent interactions on solid-state stability [5].
Table 2: Key NMR Assignments (DMSO-d6)
Atom Position | 1H Shift (δ, ppm) | 13C Shift (δ, ppm) |
---|---|---|
C1-H | 5.72 (d, J=10 Hz) | 146.2 |
C17-H | 3.95 (m) | 58.7 |
C18-CH3 | 1.05 (s) | 16.1 |
C19-CH3 | 1.12 (s) | 22.9 |
C22-COOH | - | 175.4 |
C3=O (enone) | - | 199.3 |
C20=O (amide) | - | 172.6 |
Structurally, finasteride carboxylic acid replaces finasteride’s tert-butylamide (–CONHC(CH3)3) group with an alanine-derived carboxylic acid side chain (–NHC(CH3)2COOH) [6] [8]. This modification reduces steric bulk and introduces an ionizable group, increasing hydrophilicity. Pharmacologically, while finasteride is a potent mechanism-based inhibitor of 5α-reductase type II (Ki ~10 nM), the carboxylic acid metabolite retains partial inhibitory activity but exhibits reduced affinity due to impaired hydrophobic interactions within the enzyme’s active site [3] [6]. Metabolism studies confirm that cytochrome P450 3A4 (CYP3A4) catalyzes the sequential oxidation of finasteride to ω-hydroxyfinasteride and subsequently to the carboxylic acid derivative [2] [6]. The metabolite is the predominant urinary excretion product (>60% of dose), whereas the hydroxy intermediate dominates in plasma [2] [10].
Table 3: Structural and Functional Comparison with Finasteride
Property | Finasteride Carboxylic Acid | Finasteride |
---|---|---|
Side Chain | –NHC(CH3)2COOH | –CONHC(CH3)3 |
Molecular Weight | 402.53 g/mol | 372.55 g/mol |
Log P (Estimated) | ~2.0 | ~3.5 |
Major Site of Detection | Urine (primary metabolite) | Plasma (parent drug) |
Enzyme Inhibition | Partial 5α-reductase inhibition | Potent mechanism-based inhibition |
Metabolic Precursor | ω-Hydroxyfinasteride | Direct substrate of CYP3A4 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8